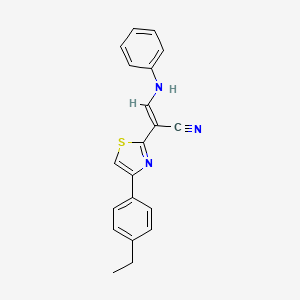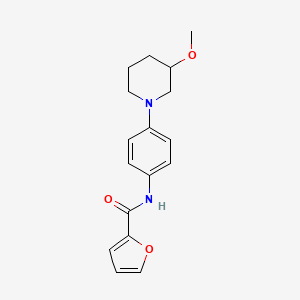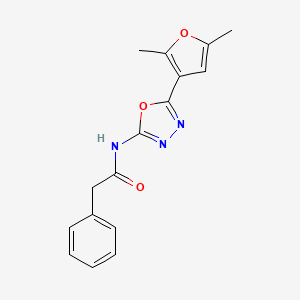![molecular formula C17H14BrN3O2S B2623924 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide CAS No. 2034434-10-9](/img/structure/B2623924.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is an organic compound that features a bipyridine moiety linked to a bromobenzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide typically involves the coupling of a bipyridine derivative with a bromobenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The bipyridine unit can form coordination complexes with transition metals
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products include various oxidation states of the bipyridine moiety.
Applications De Recherche Scientifique
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with molecular targets through coordination with metal ions. The bipyridine moiety acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Used in the development of bioactive molecules and materials
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide is unique due to the presence of both a bipyridine moiety and a bromobenzenesulfonamide group.
Propriétés
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-15-3-1-2-4-17(15)24(22,23)21-12-13-5-10-20-16(11-13)14-6-8-19-9-7-14/h1-11,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWSPNOMYHOBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(2-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2623841.png)






![N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623854.png)
![2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine](/img/structure/B2623857.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2623859.png)

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2623864.png)
